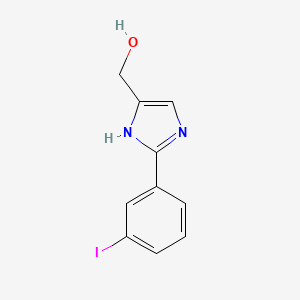
2-(3-Iodophenyl)imidazole-5-methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Iodophenyl)imidazole-5-methanol is a compound belonging to the imidazole family, which is a class of heterocyclic aromatic organic compounds Imidazoles are known for their versatility and are widely used in various fields such as pharmaceuticals, agrochemicals, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Iodophenyl)imidazole-5-methanol can be achieved through several synthetic routes. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions are mild and can accommodate various functional groups, including aryl halides and aromatic heterocycles . Another approach involves the condensation of aldehydes with 2-aminobenzyl alcohol, followed by reaction with tosylamine to form the desired imidazole derivative .
Industrial Production Methods
Industrial production of this compound typically involves multi-step synthesis processes that are optimized for high yield and purity. These processes often utilize continuous flow reactors and advanced catalytic systems to ensure efficient and scalable production. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also becoming more prevalent in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-(3-Iodophenyl)imidazole-5-methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The iodine atom can be reduced to form the corresponding phenyl derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Major Products Formed
Oxidation: Formation of 2-(3-Iodophenyl)imidazole-5-carboxylic acid.
Reduction: Formation of 2-(3-Phenyl)imidazole-5-methanol.
Substitution: Formation of 2-(3-Aminophenyl)imidazole-5-methanol.
Scientific Research Applications
2-(3-Iodophenyl)imidazole-5-methanol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(3-Iodophenyl)imidazole-5-methanol involves its interaction with specific molecular targets and pathways. The imidazole ring can form hydrogen bonds with biological molecules, enhancing its binding affinity and specificity. The iodine atom can participate in halogen bonding, further stabilizing the interaction with target proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Phenylimidazole-5-methanol: Lacks the iodine atom, resulting in different chemical reactivity and biological activity.
2-(3-Bromophenyl)imidazole-5-methanol: Similar structure but with a bromine atom instead of iodine, leading to different halogen bonding properties.
2-(3-Chlorophenyl)imidazole-5-methanol: Contains a chlorine atom, which affects its chemical and biological properties differently compared to the iodine derivative.
Uniqueness
2-(3-Iodophenyl)imidazole-5-methanol is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and biological activity. The iodine atom enhances the compound’s ability to participate in halogen bonding, making it a valuable tool in medicinal chemistry and materials science .
Properties
Molecular Formula |
C10H9IN2O |
|---|---|
Molecular Weight |
300.10 g/mol |
IUPAC Name |
[2-(3-iodophenyl)-1H-imidazol-5-yl]methanol |
InChI |
InChI=1S/C10H9IN2O/c11-8-3-1-2-7(4-8)10-12-5-9(6-14)13-10/h1-5,14H,6H2,(H,12,13) |
InChI Key |
OSJYNUHARQQMSW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)I)C2=NC=C(N2)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Bromo-2-(1-methyl-3-pyrrolyl)-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-imidazole](/img/structure/B13682261.png)
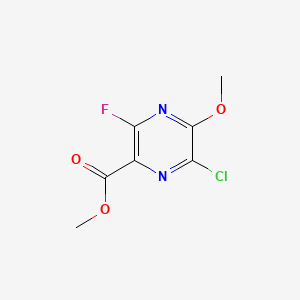
![9-(Hydroxymethyl)-7,7-dimethyl-1,4-dioxaspiro[4.5]decan-8-one](/img/structure/B13682269.png)

![4-[(6-Bromohexyl)amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B13682278.png)
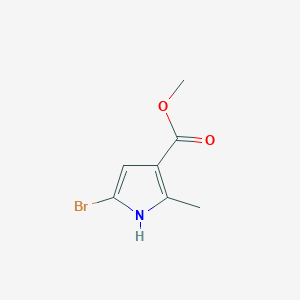


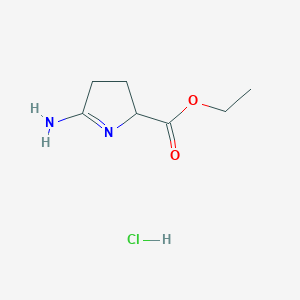
![4-(2-Bromo-4-chlorophenyl)dibenzo[b,d]furan](/img/structure/B13682302.png)
![3-(Trifluoromethyl)-6-bromobenzo[b]thiophene-2-carboxylic acid methyl ester](/img/structure/B13682315.png)

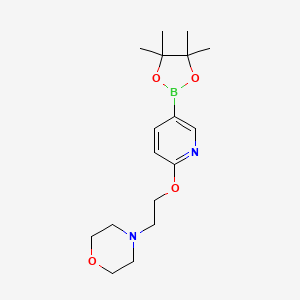
![(1R,2R,5S)-3-Boc-2-(aminomethyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B13682335.png)
